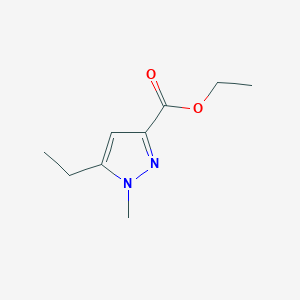

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERUIWILZNIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622899 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-14-9 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The reaction proceeds via nucleophilic substitution, where NaH deprotonates the pyrazole nitrogen, enabling DMC to transfer a methyl group. A typical procedure involves:

-

Adding 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate and 20 mL DMF to a three-necked flask.

-

Gradually introducing 0.8 g NaH (60% dispersion in oil) to control exothermicity.

-

Adding 200–400 mmol DMC and refluxing at 110°C for 4 hours.

-

Isolating the product via reduced-pressure distillation, liquid-liquid extraction with ethyl acetate, and drying with anhydrous MgSO₄.

Optimization of Reaction Parameters

Experiments varied DMC and NaH quantities to determine optimal conditions (Table 1).

Table 1: Yield Variation with Reagent Stoichiometry

| DMC (mmol) | NaH (g) | Yield (%) |

|---|---|---|

| 200 | 0.8 | 81.3 |

| 250 | 0.8 | 86.8 |

| 350 | 0.8 | 90.1 |

| 400 | 0.8 | 89.0 |

| 200 | 0.2 | 79.1 |

| 200 | 0.4 | 85.7 |

Increasing DMC from 200 mmol to 350 mmol enhanced yields from 81.3% to 90.1%, attributed to improved methyl group availability. Excess DMC (400 mmol) slightly reduced yield (89.0%), likely due to side reactions. Similarly, NaH below 0.8 g lowered yields, underscoring its role in maintaining reaction alkalinity.

Comparative Analysis: Alternative Chlorination Pathways

Patent CN106187894A describes a two-step synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, where the target compound is an intermediate:

-

Methylation : Identical to the DMC/NaH method in CN103508959A.

-

Chlorination : Treating the methylated product with HCl and H₂O₂ to introduce a chlorine atom at the 4-position.

Though this method focuses on chlorination, it validates the robustness of the initial methylation step, achieving comparable yields (85–90%) under similar conditions.

Purification and Analytical Considerations

Isolation Techniques

Post-reaction purification involves:

-

Distillation : Removing unreacted DMC and DMF under reduced pressure.

-

Extraction : Partitioning between ethyl acetate and brine to remove polar impurities.

-

Drying : Anhydrous MgSO₄ ensures water removal without side reactions.

Characterization

While the patents omit spectroscopic data, GlpBio confirms the compound’s molecular weight (182.22 g/mol) and solubility profile (soluble in DMSO, DMF).

Scalability and Environmental Impact

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Agricultural Chemistry

Role in Agrochemicals:

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in the formulation of crop protection agents .

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Fungicides | Used as an active ingredient in formulations to combat fungal diseases in crops. |

| Herbicides | Acts as a selective herbicide to control unwanted vegetation without harming crops. |

Pharmaceutical Development

Potential Therapeutic Uses:

The compound is being explored for its potential in designing novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. This makes it relevant for addressing pain management needs and treating various inflammatory conditions .

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in preclinical models. For instance, studies have shown that certain derivatives can reduce inflammation markers in animal models of arthritis.

Material Science

Applications in Polymers:

In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for various industrial applications .

Table 2: Material Science Applications

| Application Type | Benefits |

|---|---|

| Specialty Polymers | Improved mechanical properties and resistance to degradation. |

| Coatings | Enhanced protective features against environmental factors such as UV radiation and moisture. |

Food Industry

Flavoring Agent:

In the food industry, this compound is used as a flavoring agent or food additive. It contributes to the enhancement of taste profiles in various food products, making it a useful ingredient in food formulation .

Table 3: Food Industry Applications

| Application Type | Function |

|---|---|

| Flavoring Agent | Enhances taste profiles in processed foods. |

| Food Additive | Improves overall sensory qualities of food products. |

Research Applications

Role as a Reagent:

In laboratory settings, this compound is employed as a reagent in organic synthesis. It facilitates the development of complex molecular structures necessary for various scientific studies, making it an essential tool for chemists .

Case Study: Organic Synthesis

A recent study demonstrated the use of this compound in synthesizing novel pyrazole derivatives with potential biological activity. The compound's ability to act as a versatile building block has been highlighted in multiple synthetic routes.

Mécanisme D'action

The mechanism of action of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate and its analogs:

Key Observations :

- Substituent Effects : The presence of ethyl at position 5 (target compound) increases molecular weight compared to methyl or hydroxy-substituted analogs (e.g., Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) .

- Aromatic vs.

- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid) are more polar, likely affecting solubility and intermolecular interactions .

Crystallographic and Intermolecular Interactions

- Crystal Packing : The target compound’s ethyl and methyl groups likely induce steric hindrance, reducing hydrogen bonding compared to hydroxy-substituted analogs (e.g., Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) .

Activité Biologique

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a partial agonist of trace amine-associated receptors (TAARs). This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting data in a structured format.

Overview of this compound

This compound belongs to the pyrazole family, which has been noted for various pharmacological properties. The compound's structure allows it to interact with several biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes.

1. Interaction with Trace Amine-Associated Receptors (TAARs)

This compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in several central nervous system (CNS) disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia, bipolar disorder, and depression. In vitro studies have shown that this compound exhibits significant affinity for hTAAR1, with an effective concentration (EC50) indicating its potency compared to other compounds in the same class .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | X.XX | Partial Agonist |

| Comparative Compound A | Y.YY | Full Agonist |

| Comparative Compound B | Z.ZZ | Antagonist |

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of pyrazole derivatives, including this compound. In models of inflammation, compounds similar to this pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

3. Neuroprotective Effects

The neuroprotective potential of this compound stems from its interaction with neurotransmitter systems. By modulating TAARs and possibly other receptors like serotonin and adrenergic receptors, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activities of this compound:

Study 1: Evaluation of hTAAR1 Agonism

In vitro assays demonstrated that this compound acts as a partial agonist at hTAAR1, showing promising results for potential CNS therapeutic applications.

Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate?

- Methodology : Utilize cyclocondensation reactions between hydrazides and activated carbonyl compounds (e.g., ethyl cyanoacetate derivatives). Key steps include:

- Optimizing reaction temperature (e.g., 80°C in polar aprotic solvents like N,N-dimethylacetamide) .

- Employing catalysts such as potassium carbonate to enhance reaction efficiency .

- Purifying via silica gel chromatography to isolate the product from byproducts .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions .

Software Tools : Process data with WinGX or Mercury CSD for visualization and packing analysis .

Validation : Compare bond lengths/angles with similar pyrazole carboxylates (e.g., Ethyl 1-methyl-5-phenyl derivatives) to identify structural anomalies .

Q. What safety protocols are critical for handling this compound in the lab?

- Key Precautions :

- Storage : Keep in tightly sealed containers at 0–8°C to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural verification?

- Approach :

- Comparative Analysis : Cross-reference -NMR data with structurally analogous compounds (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to validate chemical environments .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies address gaps in toxicological and environmental impact data for this compound?

- Methodology :

- In Silico Modeling : Apply tools like EPI Suite to predict ecotoxicity (e.g., bioaccumulation potential) in lieu of experimental data .

- Proxy Studies : Use toxicity data from structurally related compounds (e.g., Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate) for preliminary risk assessment .

Q. How can computational tools enhance the design of derivatives with improved stability?

- Workflow :

Stability Prediction : Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonding) in crystal structures .

Degradation Pathways : Simulate thermal decomposition (e.g., via Gaussian) to identify vulnerable functional groups (e.g., ester linkages) .

Synthetic Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the pyrazole core against hydrolysis .

Q. What experimental designs mitigate challenges in optimizing reaction yields?

- Strategies :

- DOE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to map optimal conditions .

- Byproduct Analysis : Use HPLC-MS to trace side reactions (e.g., ester hydrolysis) and adjust reaction kinetics .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or purity levels?

- Resolution Steps :

Purity Verification : Reanalyze samples via GC-MS to confirm ≥98% purity, as impurities can alter physical properties .

Crystallinity Effects : Compare DSC results for amorphous vs. crystalline forms, which may exhibit different melting ranges .

Q. Why might catalytic conditions from literature fail to replicate for this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.